molecular formula C12H20N2O3 B8111313 Rel-Morpholino((3Ar,7R,7Ar)-Octahydropyrano[4,3-C]Pyrrol-7-Yl)Methanone

Rel-Morpholino((3Ar,7R,7Ar)-Octahydropyrano[4,3-C]Pyrrol-7-Yl)Methanone

Cat. No.: B8111313
M. Wt: 240.30 g/mol
InChI Key: HCKITTJJVQUQCF-MXWKQRLJSA-N
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Description

Rel-Morpholino((3Ar,7R,7Ar)-Octahydropyrano[4,3-C]Pyrrol-7-Yl)Methanone is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a morpholine ring fused with an octahydropyrano-pyrrol moiety, making it a versatile candidate for various chemical reactions and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-Morpholino((3Ar,7R,7Ar)-Octahydropyrano[4,3-C]Pyrrol-7-Yl)Methanone typically involves multi-step organic reactions. One common synthetic route includes the reaction of 1-methyl piperidin-4-one with carbon disulfide, malononitrile, and triethylamine to form a condensed thiopyrane intermediate. This intermediate is then reacted with morpholine to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

Rel-Morpholino((3Ar,7R,7Ar)-Octahydropyrano[4,3-C]Pyrrol-7-Yl)Methanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the morpholine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Rel-Morpholino((3Ar,7R,7Ar)-Octahydropyrano[4,3-C]Pyrrol-7-Yl)Methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of Rel-Morpholino((3Ar,7R,7Ar)-Octahydropyrano[4,3-C]Pyrrol-7-Yl)Methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Rel-Morpholino((3Ar,7R,7Ar)-Octahydropyrano[4,3-C]Pyrrol-7-Yl)Methanone is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological properties. Its combination of a morpholine ring with an octahydropyrano-pyrrol moiety sets it apart from other similar compounds.

Properties

IUPAC Name

[(3aR,7R,7aR)-1,2,3,3a,4,6,7,7a-octahydropyrano[3,4-c]pyrrol-7-yl]-(oxazinan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O3/c15-12(14-3-1-2-4-17-14)11-8-16-7-9-5-13-6-10(9)11/h9-11,13H,1-8H2/t9-,10-,11+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCKITTJJVQUQCF-MXWKQRLJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCON(C1)C(=O)C2COCC3C2CNC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCON(C1)C(=O)[C@H]2COC[C@@H]3[C@H]2CNC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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